molecular formula C10H14ClN3O2 B2874291 6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide CAS No. 1183479-84-6

6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide

Cat. No. B2874291
CAS RN: 1183479-84-6
M. Wt: 243.69
InChI Key: XCGXOXLZFYTWHC-UHFFFAOYSA-N
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Description

Pyridazine derivatives, such as “6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide”, are part of a larger class of compounds known as diazines . Diazines are a type of heterocyclic aromatic organic compound with two nitrogen atoms in the six-membered ring . They are used in a wide range of pharmacological applications .


Molecular Structure Analysis

The molecular structure of diazines involves a six-membered ring with two nitrogen atoms . The exact structure of “6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide” would depend on the positions of the chlorine, hydroxyethyl, and propyl groups on the pyridazine ring.


Chemical Reactions Analysis

The chemical reactions involving diazines can be quite diverse, depending on the specific compound and the conditions under which the reactions occur . They can undergo a variety of reactions, including substitutions, additions, and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of diazines depend on their specific structure. Factors that can influence these properties include the nature and position of substituent groups on the diazine ring .

Scientific Research Applications

Anticancer Applications

The diazine scaffold of 6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide is a crucial building block in pharmacology, particularly in anticancer drugs. Diazines are known to exhibit a range of biological activities, including antitumor properties . The compound’s ability to interact with various biological targets can be harnessed to develop new anticancer therapies.

Antimicrobial and Antibacterial Agents

This compound has potential as an antimicrobial agent. Its structural similarity to other diazines that have shown efficacy against bacterial strains suggests it could be effective in combating infections, especially those resistant to conventional antibiotics .

Cardiovascular Therapeutics

Diazine derivatives have been reported to possess cardiovascular benefits, including antihypertensive effects . The compound could be explored for its potential to act as a cardiovascular agent, possibly offering a new approach to treating heart-related conditions.

Anti-Inflammatory and Analgesic Activities

The anti-inflammatory and analgesic activities of diazine derivatives make them candidates for the development of new pain relief medications . Research into 6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide could lead to novel treatments for chronic pain and inflammation.

Antidiabetic Properties

Diazines have been identified as having antidiabetic properties, acting as DPP-IV inhibitors . Investigating this compound for its potential antidiabetic effects could contribute to the management of diabetes.

Neuroprotective Effects

There is interest in diazine derivatives for their neuroprotective effects, particularly in the context of retinal ganglion cell protection . This compound could be part of research efforts aimed at preventing or treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of diazines can vary widely depending on their specific structure and the biological system in which they are acting . Some diazines have been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with diazines can vary widely depending on their specific structure and the conditions under which they are handled . It’s important to refer to the specific safety data sheet (SDS) for each compound for detailed information.

Future Directions

The study of diazines is an active area of research, with potential applications in various fields including medicine and agriculture . Future research may focus on developing new synthetic methods, exploring new applications, and improving our understanding of their biological activities .

properties

IUPAC Name

6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-2-5-14(6-7-15)10(16)8-3-4-9(11)13-12-8/h3-4,15H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGXOXLZFYTWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)C(=O)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-hydroxyethyl)-N-propylpyridazine-3-carboxamide

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